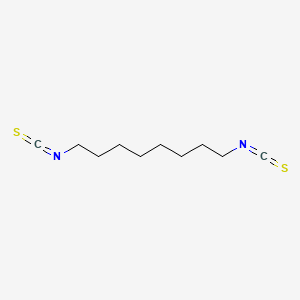1,8-Octane diisothiocyanate
CAS No.: 56312-14-2
Cat. No.: VC2124912
Molecular Formula: C10H16N2S2
Molecular Weight: 228.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 56312-14-2 |
|---|---|
| Molecular Formula | C10H16N2S2 |
| Molecular Weight | 228.4 g/mol |
| IUPAC Name | 1,8-diisothiocyanatooctane |
| Standard InChI | InChI=1S/C10H16N2S2/c13-9-11-7-5-3-1-2-4-6-8-12-10-14/h1-8H2 |
| Standard InChI Key | LVGANCPXXODGKA-UHFFFAOYSA-N |
| SMILES | C(CCCCN=C=S)CCCN=C=S |
| Canonical SMILES | C(CCCCN=C=S)CCCN=C=S |
Introduction
Molecular Structure and Identification
1,8-Octane diisothiocyanate consists of an eight-carbon chain (octane) with an isothiocyanate group (-N=C=S) attached to each terminal carbon. This structure gives the compound its distinctive reactivity profile and physical properties.
Identification Parameters
The compound is precisely identified through several standardized chemical identifiers:
| Parameter | Value |
|---|---|
| IUPAC Name | 1,8-diisothiocyanatooctane |
| CAS Registry Number | 56312-14-2 |
| Molecular Formula | C₁₀H₁₆N₂S₂ |
| InChI | InChI=1S/C10H16N2S2/c13-9-11-7-5-3-1-2-4-6-8-12-10-14/h1-8H2 |
| InChI Key | LVGANCPXXODGKA-UHFFFAOYSA-N |
| Canonical SMILES | C(CCCCN=C=S)CCCN=C=S |
These identifiers allow for unambiguous recognition of the compound in scientific literature and chemical databases .
Physical and Chemical Properties
1,8-Octane diisothiocyanate possesses distinct physical and chemical properties that determine its behavior in various chemical reactions and applications.
Physical Properties
The following table summarizes the key physical properties of 1,8-Octane diisothiocyanate:
| Property | Value |
|---|---|
| Molecular Weight | 228.377 g/mol |
| Physical State at Room Temperature | Liquid |
| Density | 1.03 g/cm³ |
| Boiling Point | 354.9°C at 760 mmHg |
| Flash Point | 178.1°C |
| Index of Refraction | 1.542 |
| LogP | 3.53260 |
| Polar Surface Area (PSA) | 88.90000 |
These physical characteristics influence the compound's storage requirements, handling procedures, and solubility profile .
Preparation Methods
The synthesis of 1,8-Octane diisothiocyanate involves specific chemical procedures that ensure high yield and purity.
Laboratory Synthesis
The compound is typically synthesized through a multi-step reaction process:
-
The starting material, 1,8-diaminooctane, is reacted with an aqueous solution of sodium hydroxide at 35-40°C for approximately 3 hours.
-
The resulting mixture is subsequently treated with hydrochloric acid and chloroform at ambient temperature for 0.25 hours.
-
This procedure facilitates the conversion of amine groups to isothiocyanate functionalities, producing the desired compound.
Industrial Production
For large-scale production, the synthesis follows similar routes but with optimized conditions:
-
Industrial-grade reagents are utilized to maintain cost-effectiveness.
-
Reaction parameters (temperature, pressure, reaction time) are precisely controlled in batch reactors.
-
Purification processes are implemented to achieve the desired product specifications.
Chemical Reactivity
The reactivity of 1,8-Octane diisothiocyanate is primarily determined by its isothiocyanate functional groups, which are highly susceptible to nucleophilic attack.
Reaction Types
The compound participates in several important types of reactions:
-
Nucleophilic Substitution: The isothiocyanate groups undergo reactions with nucleophiles, leading to the replacement of the -N=C=S groups.
-
Addition Reactions: Nucleophiles can add to the isothiocyanate groups, forming thiourea derivatives.
-
Polymerization: The bifunctional nature of the compound makes it suitable for polymerization reactions, resulting in various polymeric materials.
Reaction Conditions
Optimal reactions typically occur under the following conditions:
-
Solvents: Polar solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are commonly employed.
-
Nucleophiles: Common nucleophilic reagents include amines, alcohols, and thiols.
-
Catalysts: In certain reactions, organotin compounds or other catalysts may be used to enhance reaction rates and selectivity.
Applications in Scientific Research
1,8-Octane diisothiocyanate has found utility in multiple scientific disciplines due to its unique chemical properties.
Chemistry Applications
In the field of chemistry, the compound serves as:
-
A building block for complex organic syntheses
-
A cross-linking agent in polymer chemistry
-
A reagent for the preparation of specialized thiourea derivatives
Biological Research
The compound has valuable applications in biological research:
-
Modification of biomolecules through reaction with amino, hydroxyl, or thiol groups
-
Study of protein-ligand interactions
-
Investigation of cellular mechanisms and pathways
Medicinal Chemistry
Research in medicinal chemistry has explored the compound's potential in:
-
Development of drug delivery systems
-
Synthesis of bioactive compounds
Biological Activity
The biological activity of 1,8-Octane diisothiocyanate stems from its reactivity with nucleophilic functional groups present in biomolecules.
Cellular Effects
Research has indicated that the compound may exhibit:
-
Effects on cell proliferation and viability
-
Potential to induce apoptosis in certain cell types
-
Interactions with proteins involved in cellular signaling pathways
Antimicrobial Properties
Some studies suggest antimicrobial effects against:
-
Certain bacterial strains
-
Fungal pathogens, particularly Candida species
-
Other microorganisms through disruption of cellular processes
Comparative Analysis with Similar Compounds
Understanding the relationship between 1,8-Octane diisothiocyanate and structurally related compounds provides valuable insights into its unique properties and applications.
Structural Analogs
The following table compares 1,8-Octane diisothiocyanate with structurally similar compounds:
| Compound | Molecular Formula | Key Differences | Primary Applications |
|---|---|---|---|
| 1,4-Butane diisothiocyanate | C₆H₈N₂S₂ | Shorter carbon chain | Similar reactivity, different physical properties |
| Cyclohexyl isothiocyanate | C₇H₁₁NS | Cyclic structure, single isothiocyanate group | Different steric and electronic effects |
| 2-Bromoethyl isothiocyanate | C₃H₄BrNS | Contains bromine, shorter chain | Different reactivity patterns |
| 1,8-Octanedithiol | C₈H₁₈S₂ | Contains thiol instead of isothiocyanate groups | Used as a reducing agent |
This comparison highlights the unique features of 1,8-Octane diisothiocyanate that contribute to its specific applications and properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume